methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-methylpiperidine with an appropriate hydrazine derivative under controlled conditions to form the hydrazone linkage.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the benzoate ester.
Coupling Reaction: The final step involves coupling the hydrazone intermediate with the benzoate ester under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted piperidine and benzoate derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The hydrazone linkage and piperidine ring are crucial for its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methylpiperidin-1-yl)methyl]benzoate
- 4-Methylpiperidine derivatives
- Benzoate esters with hydrazone linkages
Uniqueness
Methyl 4-[(E)-{2-[(4-methylpiperidin-1-yl)(oxo)acetyl]hydrazinylidene}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and piperidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H21N3O4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H21N3O4/c1-12-7-9-20(10-8-12)16(22)15(21)19-18-11-13-3-5-14(6-4-13)17(23)24-2/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
DHQIBVQFBKRGTG-WOJGMQOQSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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